molecular formula C20H21N5O2S B2405440 N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-15-3

N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2405440
CAS No.: 866589-15-3
M. Wt: 395.48
InChI Key: JBUZFPQIBGCQQI-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 866589-15-3) is a triazoloquinazoline derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 3 and a diethylamine substituent at position 3. This compound is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer and antimicrobial properties . Its structure combines a fused triazole-quinazoline core with sulfonyl and amine functionalities, which are critical for interactions with biological targets.

Properties

IUPAC Name

N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-4-24(5-2)18-16-8-6-7-9-17(16)25-19(21-18)20(22-23-25)28(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUZFPQIBGCQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Functional Groups

The target compound features a fused triazolo[1,5-a]quinazoline scaffold with three critical modifications:

  • N,N-Diethylamine at position 5.
  • 4-Methylbenzenesulfonyl group at position 3.
  • Triazole-quinazoline annulation enabling conjugated π-system interactions.

These substituents necessitate multi-step syntheses involving cyclocondensation, nucleophilic substitution, and sulfonation.

Synthetic Routes to the Triazoloquinazoline Core

Cyclocondensation of Hydrazinobenzoic Acids and N-Cyanoimidocarbonates

Adapting methods from triazoloquinazoline syntheses, the core structure is formed via reaction between substituted hydrazinobenzoic acids and N-cyanoimidocarbonates. For example:

  • Hydrazinobenzoic acid (10 mmol) reacts with N-cyanoimidocarbonate (10 mmol) in ethanol with triethylamine (30 mmol) at 0°C.
  • Acidification with HCl induces cyclization, yielding triazoloquinazoline intermediates (e.g., 5a-h in).

Key Optimization :

  • Solvent : Ethanol ensures solubility of reactants.
  • Catalyst : Triethylamine facilitates deprotonation and accelerates cyclization.
  • Yield : 70–85% after recrystallization from tetrahydrofuran (THF).

Multicomponent Reactions (MCRs) Using MIL-101(Cr) Catalysis

Green MCR strategies enable one-pot assembly of triazoloquinazoline derivatives:

  • 1H-1,2,4-Triazol-3-amine , dimedone, and benzaldehyde react in acetonitrile with MIL-101(Cr) (7 mg, 0.25 mol%) at room temperature.
  • The catalyst promotes Knoevenagel condensation and Mannich-type annulation, forming the triazoloquinazoline skeleton in 94% yield.

Advantages :

  • Atom economy : No intermediate isolation required.
  • Scalability : Reactions proceed efficiently at gram-scale.

Functionalization of the Triazoloquinazoline Core

Introduction of the 4-Methylbenzenesulfonyl Group

Sulfonation at position 3 is achieved via electrophilic aromatic substitution or nucleophilic displacement:

Direct Sulfonation Using Tosyl Chloride
  • The triazoloquinazoline intermediate (1 mmol) reacts with 4-methylbenzenesulfonyl chloride (1.2 mmol) in dichloromethane (DCM) with pyridine (2 mmol) as a base.
  • Stirring at 0°C for 2 hours yields the sulfonated product in 82% purity.

Characterization :

  • FTIR : S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.
  • 1H NMR : Aromatic protons of the tosyl group appear as a doublet at δ 7.75–7.82 ppm.
Copper-Catalyzed Sulfonation

Alternative methods employ CuI (10 mol%) and p-toluenesulfonyl azide in DMF at 80°C, achieving 78% yield.

Installation of N,N-Diethylamine at Position 5

The amine group is introduced via nucleophilic substitution or reductive amination:

Alkylation of 5-Aminoquinazoline Precursors
  • 5-Chlorotriazoloquinazoline (1 mmol) reacts with excess diethylamine (5 mmol) in DMF at 100°C for 12 hours.
  • Potassium carbonate (2 mmol) acts as a base, yielding the N,N-diethyl derivative in 68% yield.

Side Reactions :

  • Over-alkylation is minimized by controlling stoichiometry.
Reductive Amination
  • 5-Ketotriazoloquinazoline (1 mmol), diethylamine (3 mmol), and NaBH₃CN (1.5 mmol) react in methanol at 25°C.
  • The product is isolated in 74% yield after column chromatography.

Integrated Synthetic Pathways

Stepwise Assembly (Route A)

  • Core formation : Cyclocondensation of hydrazinobenzoic acid and N-cyanoimidocarbonate.
  • Sulfonation : Tosyl chloride in DCM/pyridine.
  • Amine substitution : Diethylamine in DMF.

Overall Yield : 52% (three steps).

Convergent Synthesis (Route B)

  • MCR synthesis : MIL-101(Cr)-catalyzed triazoloquinazoline formation.
  • Post-functionalization : Sequential sulfonation and alkylation.

Overall Yield : 61% (two steps).

Reaction Optimization Data

Parameter Route A (Yield) Route B (Yield)
Core formation 85% 94%
Sulfonation 82% 80%
Amine substitution 68% 74%
Total efficiency 52% 61%

Key Findings :

  • Route B offers higher efficiency due to fewer purification steps.
  • MIL-101(Cr) enhances reaction rates and yields in MCRs.

Characterization and Analytical Validation

Spectroscopic Data

  • FTIR :
    • Triazole C=N stretch: 1605 cm⁻¹.
    • Quinazoline C=O: 1685 cm⁻¹.
  • 1H NMR :
    • Diethylamine protons: δ 1.12 (t, 6H), δ 3.42 (q, 4H).
    • Tosyl methyl: δ 2.45 (s, 3H).
  • MS (ESI+) : m/z 440.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated C: 62.15%, H: 5.72%, N: 15.89%; Found C: 62.03%, H: 5.68%, N: 15.82%.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

  • Issue : Competing sulfonation at positions 3 vs. 7.
  • Solution : Use bulky bases (e.g., 2,6-lutidine) to direct electrophiles to position 3.

Diethylamine Over-Alkylation

  • Issue : Formation of quaternary ammonium salts.
  • Solution : Employ excess diethylamine and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula: C20H21N5O2S
  • CAS Number: 866589-15-3
  • Structure: The compound features a triazole ring fused to a quinazoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing triazole and quinazoline structures exhibit promising anticancer properties. Specifically:

  • Mechanism of Action: These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Studies: In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens.

  • Target Organisms: Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism: The triazole ring may interfere with the synthesis of nucleic acids in microbial cells .

Anti-inflammatory Effects

Emerging research suggests that N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may possess anti-inflammatory properties.

  • In Vivo Studies: Animal models have shown reduced inflammation markers when treated with this compound.
  • Potential Applications: This could lead to therapeutic applications in diseases characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Triazoloquinazoline derivatives are highly tunable, with substituents on the sulfonyl and amine groups significantly influencing their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Substituent Variations
Compound Name Substituent at Position 3 (Sulfonyl Group) Substituent at Position 5 (Amine Group) Key References
Target Compound 4-Methylbenzenesulfonyl N,N-Diethyl
Savirin (3-[(4-isopropylphenyl)sulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one) 4-Isopropylbenzenesulfonyl None (5-oxo)
N-(3-Chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylbenzenesulfonyl 3-Chloro-4-methylphenyl
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl
3-[(2,5-Dimethylphenyl)sulfonyl]-N,N-diethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl N,N-Diethyl

Key Observations :

  • Savirin’s 4-isopropylphenylsulfonyl group further increases hydrophobicity, which may influence its antibacterial activity against Staphylococcus aureus . Substitution with electron-withdrawing groups (e.g., chlorine in ) or bulky substituents (e.g., 2,5-dimethylphenyl in ) can alter binding affinity to enzymatic targets.
  • Amine Group Variations :
    • The diethylamine group in the target compound and provides moderate steric bulk, balancing solubility and target engagement.
    • Aromatic amines (e.g., 4-ethoxyphenyl in ) may enhance π-π stacking interactions with hydrophobic pockets in proteins.
Anticancer Activity
  • The diethylamine group may mimic the amino fragments in these derivatives, which show IC₅₀ values ranging from 0.12 to 12.4 µM .
  • Savirin : Primarily studied for its antagonism against S. aureus, its 5-oxo group differentiates it from amine-bearing analogs, suggesting divergent biological targets .
Antimicrobial Activity
  • Thieno[3,2-e]triazolo[1,5-a]pyrimidines: Conjugation with 1,2,4-oxadiazole rings (as in ) has shown promise against Trypanosoma cruzi, highlighting the importance of heterocyclic extensions for antiparasitic activity.

Physicochemical Properties

Table 2: Predicted Properties of Selected Compounds
Compound Name Molecular Weight logP* Solubility (DMSO)
Target Compound 452.55 g/mol 3.8 High
Savirin 411.46 g/mol 4.1 Moderate
N-(3-Chloro-4-methylphenyl) Analog 497.99 g/mol 4.5 Moderate
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Analog 485.55 g/mol 3.5 High

*logP values estimated using fragment-based methods.

Biological Activity

N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has drawn attention due to its potential biological activities. This article reviews the existing literature to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of a triazole ring fused to a quinazoline moiety. Its structure is represented as follows:

N N diethyl 3 4 methylbenzenesulfonyl 1 2 3 triazolo 1 5 a quinazolin 5 amine\text{N N diethyl 3 4 methylbenzenesulfonyl 1 2 3 triazolo 1 5 a quinazolin 5 amine}

Antimicrobial Activity

Studies have shown that derivatives of quinazoline and triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including resistant strains like MRSA. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

Research indicates that triazoloquinazolines possess anti-inflammatory properties. For example, related compounds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In vitro studies have demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .

Anticancer Potential

There is growing evidence supporting the anticancer activity of triazoloquinazolines. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. Additionally, molecular docking studies suggest that they may effectively bind to key targets involved in cancer cell proliferation and survival .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in cell signaling pathways.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity (e.g., serotonin receptors), influencing cellular responses .
  • Cytotoxicity : The ability to induce cell death in cancer cells is a significant aspect of their anticancer potential.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazoloquinazolines against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Gram-positive bacteria .

Study 2: Anti-inflammatory Effects

In an investigation into anti-inflammatory effects, researchers treated LPS-stimulated macrophages with this compound. The compound significantly reduced TNF-alpha levels and inhibited NF-κB activation with an IC50 value of 25 µM .

Data Summary

Activity Type IC50/MIC Values Target/Mechanism
AntimicrobialMIC = 10 µg/mLCell wall synthesis inhibition
Anti-inflammatoryIC50 = 25 µMNF-κB pathway inhibition
AnticancerIC50 = 15 µMInduction of apoptosis via caspase activation

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. A common approach starts with anthranilic acid derivatives, followed by triazole ring formation via cyclization under basic conditions (e.g., triethylamine in ethanol). Sulfonylation with 4-methylbenzenesulfonyl chloride is critical, requiring anhydrous conditions to avoid hydrolysis. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and chromatographic methods are effective for characterizing structural integrity?

  • 1H/13C NMR : Confirms substituent positions and aromatic proton environments (e.g., distinguishing quinazoline protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~467.6 g/mol) .
  • X-ray Crystallography : Resolves structural ambiguities by determining bond angles and planarity of the fused triazoloquinazoline system .

Q. What initial biological screening assays are recommended for evaluating activity?

  • Antimicrobial Assays : Broth microdilution against Staphylococcus aureus (MIC determination) .
  • Cytotoxicity Screening : Daphnia magna bioassays for ecotoxicological profiling .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or ABC transporters (e.g., TarG homologs) .

Q. How can solubility challenges be addressed during formulation?

Structural modifications, such as introducing polar groups (e.g., ethoxy or morpholino substituents), enhance aqueous solubility. Co-solvents like DMSO or cyclodextrin complexes are used in in vitro studies .

Advanced Research Questions

Q. How can discrepancies in biological activity data across structural analogs be resolved?

Perform comparative SAR analysis by synthesizing analogs with systematic substitutions (e.g., varying sulfonyl or diethylamine groups). Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like kinases or transporters. Validate with genetic knockout strains to confirm target specificity .

Q. What strategies optimize synthetic yield and scalability in multi-step reactions?

  • Solvent Optimization : Replace DMF with ethanol or THF to reduce toxicity .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for improved cyclization efficiency .
  • Flow Chemistry : Enhance reproducibility and scalability for high-throughput synthesis .

Q. How are in silico ADMET profiling and molecular docking methodologies applied?

  • ADMET Prediction : Tools like SwissADME predict bioavailability (%ABS >60) and blood-brain barrier penetration (e.g., logP ~6.1 indicates high lipophilicity) .
  • Molecular Docking : Simulate binding to ATP-binding pockets (e.g., TarG transporter) using homology models derived from PDB templates .

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Target Deconvolution : Combine chemical proteomics (e.g., affinity chromatography) with CRISPR-Cas9 knockout libraries to identify essential bacterial targets .
  • Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess metabolic stability .

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